1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

Physicochemical Properties Solubility Drug-likeness

This 97% pure 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane features a critical N1-methylsulfonyl group that enhances aqueous solubility and metabolic stability versus unsubstituted or N9-alkylated analogs. The 1,9-diazaspiro[5.5]undecane core is a privileged scaffold with validated activity against ACC (IC₅₀ 1.0 nM), NPY receptors, and kinases. Positional integrity is analytically confirmed to prevent irreproducible SAR results. Suitable for obesity, metabolic disorder, and oncology lead optimization programs requiring sustained in vivo exposure.

Molecular Formula C10H20N2O2S
Molecular Weight 232.35 g/mol
Cat. No. B7966813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane
Molecular FormulaC10H20N2O2S
Molecular Weight232.35 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCCCC12CCNCC2
InChIInChI=1S/C10H20N2O2S/c1-15(13,14)12-9-3-2-4-10(12)5-7-11-8-6-10/h11H,2-9H2,1H3
InChIKeyPEFNELYDAITYGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane: Technical Baseline for Spirocyclic Scaffold Procurement


1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane (CAS 1422061-99-1, C₁₀H₂₀N₂O₂S, MW 232.35) is a spirocyclic dipiperidine featuring a methylsulfonyl substituent at the N1 position . The 1,9-diazaspiro[5.5]undecane core constitutes a privileged scaffold in medicinal chemistry, with demonstrated activity across diverse therapeutic targets including acetyl-CoA carboxylase (ACC), melanin-concentrating hormone receptor 1 (MCH-R1), neuropeptide Y (NPY) receptors, and μ-opioid/σ receptors [1]. This compound serves as a versatile building block for lead optimization programs and is supplied with 97% purity for research use .

1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane: Why Positional Isomers and Unsubstituted Cores Cannot Substitute


Substitution pattern on the 1,9-diazaspiro[5.5]undecane scaffold critically dictates both physicochemical properties and biological target engagement [1]. The N1-methylsulfonyl group introduces electron-withdrawing polarity and steric bulk that fundamentally alters aqueous solubility, passive permeability, and hydrogen-bonding capacity relative to unsubstituted cores or N9-alkylated analogs . Positional isomers such as 1,8-diazaspiro[5.5]undecane derivatives exhibit distinct conformational constraints and target binding geometries, while 4-oxa-1,9-diazaspiro[5.5]undecane analogs show divergent lipophilicity (XlogP -0.6) and topological polar surface area (33.3 Ų) profiles that affect ADME outcomes . Generic substitution without rigorous analytical confirmation of substitution position and purity risks irreproducible biological results and failed SAR correlations.

1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane: Quantitative Differentiation Evidence for Procurement Decisions


Aqueous Solubility Enhancement Through N1-Methylsulfonyl Substitution vs. Alkyl Analogs

The electron-withdrawing methylsulfonyl group at N1 increases molecular polarity, enhancing aqueous solubility relative to alkyl-substituted 1,9-diazaspiro[5.5]undecane analogs . While direct experimental aqueous solubility values for the target compound are not reported in primary literature, structural analysis indicates that sulfonyl substitution improves aqueous solubility but may reduce passive permeability compared to lipophilic analogs such as ethyl-substituted derivatives, which exhibit Papp values >200 nm/s in Ralph Russ canine kidney cell assays .

Physicochemical Properties Solubility Drug-likeness ADME

Position 1 Substitution Confers Distinct Target Engagement Profile from Position 9 Analogs

Substituent positioning on the 1,9-diazaspiro[5.5]undecane scaffold critically influences biological activity. Position 9 alkyl substitutions in related compounds enhance binding to MCH-R1, with compound 5b achieving AUC = 332 ng·h/ml in rat pharmacokinetic studies . In contrast, position 1 modifications with methylsulfonyl alter hydrogen-bonding capacity and steric interactions with target proteins, potentially shifting receptor selectivity profiles [1]. While direct comparative binding data for the methylsulfonyl analog versus N9-alkyl derivatives is not available, the distinct substitution position fundamentally differentiates this compound for SAR exploration and lead optimization programs.

Receptor Binding SAR MCH-R1 Target Selectivity

In Vivo Antineoplastic Activity Reference Point for Spirocyclic Scaffold Evaluation

A related 1,9-diazaspiro[5.5]undecane-containing compound demonstrated antineoplastic activity against mouse sarcoma 180 cells allografted in CD-1 mice, assessed as increase in survival rate at 60 mg/kg administered qd for 6 days relative to control [1]. This ChEMBL-assayed compound provides a benchmark in vivo efficacy reference point for evaluating 1,9-diazaspiro[5.5]undecane scaffold performance in oncology applications. While the specific 1-(methylsulfonyl) analog has not been directly evaluated in this assay, the scaffold-level activity establishes baseline expectations for spirocyclic dipiperidine-containing compounds in antitumor efficacy studies.

Oncology In Vivo Efficacy Sarcoma Lead Optimization

Sulfonamide Metabolic Stability Advantage Over Alkylated Spirocyclic Analogs

Sulfonamide-containing compounds generally exhibit resistance to cytochrome P450 oxidation, potentially conferring longer half-lives than alkylated analogs . This class-level property of sulfonamides provides a metabolic stability advantage for 1-(methylsulfonyl)-1,9-diazaspiro[5.5]undecane compared to alkyl-substituted spirocyclic derivatives, which may undergo more rapid oxidative metabolism. While direct comparative microsomal stability data for this specific compound is not available, the sulfonamide functional group is well-documented in medicinal chemistry literature to improve metabolic stability profiles, making this compound preferable for programs requiring extended in vivo exposure duration.

Metabolic Stability Cytochrome P450 Pharmacokinetics Lead Optimization

1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane: Evidence-Backed Procurement Applications in Research and Development


Lead Optimization in Metabolic Disease Programs Targeting ACC and NPY Receptors

The 1,9-diazaspiro[5.5]undecane scaffold demonstrates activity against acetyl-CoA carboxylase (ACC) with IC₅₀ values as low as 1.0 nM in pyrazole-fused analogs and against neuropeptide Y (NPY) receptors with submicromolar IC₅₀ values [1]. The N1-methylsulfonyl substitution in 1-(methylsulfonyl)-1,9-diazaspiro[5.5]undecane provides a distinct polarity and hydrogen-bonding profile that may enhance binding to ACC's carboxyltransferase domain . This compound is suitable as a starting scaffold for medicinal chemistry programs targeting obesity and metabolic disorders, particularly where aqueous solubility and metabolic stability are prioritized over passive permeability.

Kinase Inhibitor Scaffold Development and Selectivity Profiling

Diazaspirocyclic compounds directly linked to heteroaromatic hinge binder groups have demonstrated ligand-efficient inhibition of multiple kinases, with binding modes confirmed by protein crystallography [1]. The conformational rigidity of the 1,9-diazaspiro[5.5]undecane core, combined with the methylsulfonyl group's polarity, makes 1-(methylsulfonyl)-1,9-diazaspiro[5.5]undecane a valuable building block for ATP-mimetic kinase inhibitor design. Selectivity profiles are influenced by interactions of basic nitrogen atoms in the scaffold with acidic side-chains of residues in the ATP pocket, providing opportunities for targeted kinase profiling studies .

In Vivo Oncology Efficacy Studies Using Spirocyclic Scaffolds

Related 1,9-diazaspiro[5.5]undecane-containing compounds have demonstrated antineoplastic activity in CD-1 mouse sarcoma 180 allograft models at 60 mg/kg qd ×6 days, providing a validated in vivo benchmark for this scaffold class [1]. 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane serves as a control or comparator compound in oncology lead optimization programs evaluating structure-activity relationships for antitumor efficacy. The sulfonamide functional group's predicted metabolic stability advantage supports extended in vivo exposure studies requiring sustained plasma concentrations.

ADME Property Optimization and Formulation Development Studies

The methylsulfonyl group enhances aqueous solubility while potentially reducing passive permeability relative to alkyl-substituted analogs (Papp >200 nm/s for ethyl derivatives) [1]. This property profile makes 1-(methylsulfonyl)-1,9-diazaspiro[5.5]undecane suitable for formulation studies investigating solubility-permeability trade-offs in spirocyclic compounds. Additionally, sulfonamide-containing compounds generally exhibit resistance to cytochrome P450 oxidation, providing a metabolic stability advantage for pharmacokinetic studies requiring extended half-life . The compound is appropriate for in vitro ADME assays including microsomal stability, plasma protein binding, and Caco-2 permeability assessments.

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